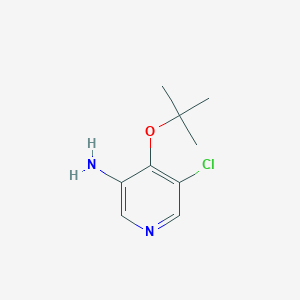

4-(tert-Butoxy)-5-chloropyridin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13ClN2O |

|---|---|

Molecular Weight |

200.66 g/mol |

IUPAC Name |

5-chloro-4-[(2-methylpropan-2-yl)oxy]pyridin-3-amine |

InChI |

InChI=1S/C9H13ClN2O/c1-9(2,3)13-8-6(10)4-12-5-7(8)11/h4-5H,11H2,1-3H3 |

InChI Key |

OCZRCBWMLDVQSK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=C(C=NC=C1N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Tert Butoxy 5 Chloropyridin 3 Amine

Historical and Current Synthetic Routes

The synthesis of 4-(tert-butoxy)-5-chloropyridin-3-amine is not extensively detailed in publicly available literature, suggesting it is a specialized intermediate. However, its structure lends itself to logical retrosynthetic analysis, pointing towards established organic chemistry transformations. The primary approaches can be categorized as multistep linear syntheses.

Multistep Synthesis Strategies

A plausible and commonly employed strategy for the synthesis of polysubstituted pyridines like this compound involves the sequential introduction of functional groups onto a pre-existing pyridine (B92270) or a precursor that will form the pyridine ring. A likely synthetic pathway commences with a suitably substituted pyridine core, such as one containing chloro, nitro, and hydroxyl groups.

A key intermediate in such a strategy is 3-chloro-5-nitropyridin-4-ol (B1589769) . The synthesis of this intermediate can be approached in several ways, often starting from commercially available pyridine derivatives. One potential route involves the nitration and chlorination of 4-hydroxypyridine (B47283), though controlling the regioselectivity of these reactions can be challenging. A more controlled approach might start with a pre-functionalized pyridine ring.

Once 3-chloro-5-nitropyridin-4-ol is obtained, the synthetic sequence would logically proceed through two key transformations:

O-tert-butylation: The introduction of the tert-butoxy (B1229062) group at the 4-position. This is typically achieved by reacting the hydroxyl group with a tert-butylating agent.

Nitro group reduction: The final step involves the reduction of the nitro group at the 3-position to an amine.

This linear approach allows for the systematic construction of the target molecule, with purification of intermediates at each stage to ensure the final product's purity.

Convergent Synthesis Approaches

While a fully convergent synthesis for this compound is not prominently described, such a strategy could theoretically be devised. A convergent approach would involve the synthesis of separate fragments of the molecule that are then combined in a later step. For this particular target, this might involve the synthesis of a fragment containing the tert-butoxy and chloro substituents and another fragment with the amino group, which are then coupled to form the pyridine ring. However, given the relatively small size and interconnected functionality of the target molecule, a linear, multistep synthesis is generally more practical and efficient.

Precursor Design and Selection for Optimized Synthesis

The efficiency and success of the synthesis of this compound are highly dependent on the judicious selection of starting materials and the synthetic route to key intermediates.

Strategic Considerations for Starting Materials

The choice of the initial precursor is critical for a successful synthesis. An ideal starting material should be readily available, relatively inexpensive, and allow for the regioselective introduction of the required substituents. For the synthesis of the key intermediate, 3-chloro-5-nitropyridin-4-ol, potential starting materials could include:

4-Hydroxypyridine: While a simple starting point, the simultaneous introduction of both a chloro and a nitro group with the correct regiochemistry can lead to mixtures of isomers, complicating purification.

2,4-Dichloropyridine: This precursor could be nitrated, followed by selective hydrolysis of the 4-chloro group to a hydroxyl group.

Substituted Pyridones: These can be effective precursors for the synthesis of functionalized pyridines.

The selection of the starting material will ultimately depend on factors such as commercial availability, cost, and the synthetic chemist's familiarity with the subsequent transformations.

Synthesis of Key Intermediates Leading to the Pyridine Core

The synthesis of 3-chloro-5-nitropyridin-4-ol is a crucial step. A potential synthetic route could start from 2,4-dihydroxypyridine (B17372). Nitration of 2,4-dihydroxypyridine would likely yield 2,4-dihydroxy-3-nitropyridine. Subsequent treatment with a chlorinating agent, such as phosphorus oxychloride (POCl3), could then be used to introduce the chloro group, potentially leading to 2,4-dichloro-3-nitropyridine. Selective hydrolysis of the 4-chloro group, which is generally more reactive towards nucleophilic substitution than the 2-chloro group, would then yield the desired 3-chloro-5-nitropyridin-4-ol.

The next key intermediate is 4-(tert-butoxy)-5-chloro-3-nitropyridine . This is formed by the O-tert-butylation of 3-chloro-5-nitropyridin-4-ol. This transformation requires the careful selection of a tert-butylating agent and reaction conditions to ensure selective ether formation without promoting side reactions.

Reaction Conditions and Parameter Optimization

The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound. Each step of the proposed synthetic route requires careful consideration of reagents, solvents, temperature, and reaction time.

O-tert-butylation of 3-chloro-5-nitropyridin-4-ol:

The introduction of the tert-butyl group onto the hydroxyl function can be achieved using various methods. A common approach involves the use of isobutylene (B52900) in the presence of an acid catalyst. Alternatively, reaction with tert-butyl bromide or tert-butanol (B103910) in the presence of a suitable base can be employed. The choice of base is critical to deprotonate the hydroxyl group without promoting nucleophilic substitution of the chloro group.

| Parameter | Condition | Rationale |

| tert-butylating Agent | Isobutylene, tert-butyl bromide | Isobutylene with an acid catalyst is a common and efficient method for tert-butylation. |

| Catalyst/Base | Acid catalyst (e.g., H2SO4), Non-nucleophilic base (e.g., potassium tert-butoxide) | An acid catalyst is required for the reaction with isobutylene. A non-nucleophilic base is needed to avoid displacement of the chloro group. |

| Solvent | Dichloromethane, Tetrahydrofuran (B95107) | Aprotic solvents are generally preferred to avoid interference with the reaction. |

| Temperature | 0 °C to room temperature | Milder conditions are favored to enhance selectivity and minimize side reactions. |

Reduction of 4-(tert-butoxy)-5-chloro-3-nitropyridine:

The reduction of the nitro group to an amine is the final step. Several reducing agents can be employed for this transformation. Catalytic hydrogenation is a common and clean method. Other options include the use of metals in acidic media, such as tin(II) chloride in hydrochloric acid or iron in acetic acid. The choice of the reducing agent must be made carefully to avoid cleavage of the tert-butoxy ether or reduction of the chloro substituent.

| Parameter | Condition | Rationale |

| Reducing Agent | Catalytic hydrogenation (H2/Pd/C, PtO2), SnCl2/HCl, Fe/CH3COOH | Catalytic hydrogenation is often a high-yielding and clean method. Metal/acid reductions are also effective but may require careful pH control during workup. |

| Catalyst | Palladium on carbon (Pd/C), Platinum oxide (PtO2) | These are standard catalysts for the hydrogenation of nitro groups. |

| Solvent | Ethanol (B145695), Methanol, Ethyl acetate | Protic or aprotic solvents compatible with the chosen reducing agent can be used. |

| Temperature | Room temperature to 50 °C | The reaction is typically exothermic and may require cooling to control the rate. |

| Pressure | 1 atm to 50 psi (for hydrogenation) | The pressure for catalytic hydrogenation can be optimized to achieve a reasonable reaction rate. |

By carefully controlling these parameters, it is possible to achieve a high yield of the desired this compound with good purity.

Catalyst Selection and Optimization

The synthesis of functionalized aminopyridines often relies on catalytic processes to achieve high efficiency and selectivity. For the synthesis of compounds analogous to this compound, transition-metal-catalyzed cross-coupling reactions and amination reactions are common. Palladium-based catalysts are frequently employed for C-N bond formation.

The optimization of the catalyst system is crucial for maximizing the yield and purity of the product. This involves screening different ligands, catalyst precursors, and catalyst loading. For instance, in the amination of aryl halides, ligands such as Josiphos have been shown to be effective in the palladium-catalyzed coupling of 4-chloropyridines with benzylamines. The choice of ligand can significantly influence the reaction rate and the suppression of side reactions.

Table 1: Hypothetical Catalyst Screening for a Key Synthetic Step

| Entry | Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Yield (%) |

| 1 | Pd₂(dba)₃ | XPhos | 2 | 75 |

| 2 | Pd₂(dba)₃ | SPhos | 2 | 82 |

| 3 | Pd(OAc)₂ | BINAP | 2 | 68 |

| 4 | Pd₂(dba)₃ | Josiphos | 1 | 88 |

| 5 | Pd₂(dba)₃ | Josiphos | 0.5 | 85 |

This table represents a hypothetical optimization study for a key synthetic step, illustrating the impact of different catalyst systems on the reaction yield.

Solvent Effects and Reaction Medium Engineering

The choice of solvent is a critical parameter in the synthesis of this compound, as it can influence reaction rates, selectivity, and the solubility of reactants and catalysts. A range of solvents, from polar aprotic to nonpolar, may be screened to find the optimal reaction medium. For nucleophilic aromatic substitution (SNAr) reactions on chloropyridines, polar aprotic solvents like DMF, DMSO, and NMP are often used to facilitate the reaction.

Reaction medium engineering also involves considering the environmental impact of the solvent. The trend towards green chemistry encourages the use of more benign solvents. For multicomponent reactions leading to pyridine derivatives, solvents like ethanol are often preferred. In some cases, solvent-free conditions, potentially with microwave assistance, can offer a more environmentally friendly alternative. The effect of the solvent on the reaction outcome is often systematically investigated to enhance performance. nih.gov

Table 2: Hypothetical Solvent Screening Results

| Entry | Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

| 1 | Toluene | 2.4 | 24 | 45 |

| 2 | THF | 7.6 | 18 | 65 |

| 3 | Acetonitrile | 37.5 | 12 | 78 |

| 4 | DMF | 38.3 | 8 | 85 |

| 5 | DMSO | 47.2 | 8 | 88 |

This table illustrates a hypothetical screening of solvents for a synthetic step, showing the correlation between solvent polarity, reaction time, and yield.

Temperature and Pressure Dependencies

Temperature and pressure are fundamental parameters that control the kinetics and thermodynamics of chemical reactions. For the synthesis of substituted pyridines, these parameters are optimized to achieve the desired reaction rate and to minimize the formation of byproducts. Nucleophilic aromatic substitution reactions on less reactive substrates like chloropyridines often require elevated temperatures to proceed at a reasonable rate.

In some cases, high-pressure conditions can be employed to enhance reaction rates, particularly for reactions involving gaseous reagents like ammonia (B1221849) in an amination step. The use of sealed reaction vessels or autoclaves allows for reactions to be conducted at temperatures above the boiling point of the solvent, which can significantly shorten reaction times.

Table 3: Hypothetical Effect of Temperature on Reaction Yield

| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 80 | 24 | 55 |

| 2 | 100 | 12 | 72 |

| 3 | 120 | 6 | 89 |

| 4 | 140 | 6 | 85 (with byproduct formation) |

This table presents a hypothetical study on the effect of temperature on the yield of a key reaction step, indicating an optimal temperature range.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are integral to modern synthetic chemistry, aiming to design processes that are environmentally benign and sustainable.

Atom Economy and E-Factor Analysis

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com An ideal reaction has a 100% atom economy, where all atoms of the reactants are incorporated into the final product. The E-Factor (Environmental Factor) is another green chemistry metric that quantifies the amount of waste generated per unit of product.

Table 4: Hypothetical Atom Economy and E-Factor for a Synthetic Route

| Step | Reaction Type | Atom Economy (%) | E-Factor (kg waste/kg product) |

| 1 | Nitration | 75 | 5.2 |

| 2 | Reduction | 85 | 3.5 |

| 3 | Chlorination | 60 | 8.1 |

| 4 | Etherification | 90 | 2.0 |

| Overall | - | <50 | >18.8 |

This table provides a hypothetical analysis of the green chemistry metrics for a multi-step synthesis, highlighting areas for potential improvement.

Development of Sustainable Synthetic Pathways

Developing sustainable pathways for the synthesis of this compound involves several strategies. One approach is to utilize starting materials derived from renewable feedstocks. Another is to employ catalytic reactions that can be run at lower temperatures and with higher efficiency, reducing energy consumption.

The use of multicomponent reactions, where three or more reactants combine in a single step to form the product, is a powerful strategy for improving the sustainability of a synthesis. nih.gov These reactions often have higher atom economy and reduce the number of synthetic steps, leading to less waste generation.

Minimization of Byproduct Formation

The minimization of byproduct formation is a key aspect of green chemistry. This can be achieved through the use of highly selective catalysts and the optimization of reaction conditions. For the synthesis of this compound, potential byproducts could arise from side reactions such as over-chlorination, hydrolysis of the tert-butoxy group, or the formation of regioisomers.

Careful control of stoichiometry, temperature, and reaction time can help to suppress these side reactions. The use of in-situ reaction monitoring techniques, such as spectroscopy, can aid in the optimization of conditions to maximize the formation of the desired product and minimize waste.

Reactivity and Reaction Mechanisms of 4 Tert Butoxy 5 Chloropyridin 3 Amine

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the pyridine (B92270) ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.orgyoutube.com When such reactions do occur, they typically proceed at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. aklectures.comvaia.com In the case of 4-(tert-butoxy)-5-chloropyridin-3-amine, the pyridine ring is substituted with two electron-donating groups (amine and tert-butoxy) and one deactivating group (chloro). The powerful activating and ortho-, para-directing effect of the amino group at C3, along with the ortho-, para-directing tert-butoxy (B1229062) group at C4, significantly influences the regioselectivity of electrophilic attack.

Regioselectivity and Steric Hindrance Effects

The primary directing influence for electrophilic aromatic substitution on this compound is the amino group at the C3 position. As a strong activating group, it directs incoming electrophiles to its ortho and para positions. The positions ortho to the amino group are C2 and C4, while the para position is C6.

The position C4 is already substituted with a tert-butoxy group. The position C2 is sterically unencumbered. The position C6 is adjacent to the chloro substituent at C5. The tert-butoxy group at C4 is a bulky substituent and is known to exert significant steric hindrance, which can impede the approach of an electrophile to the adjacent C5 and, to a lesser extent, the C3 positions. numberanalytics.comstackexchange.comnih.gov

Considering these factors, electrophilic attack is most likely to occur at the C2 or C6 positions. The electronic activation by the amino group at C3 and the tert-butoxy group at C4 (directing to C2 and C6) would favor substitution at these positions. However, the bulky tert-butoxy group may sterically hinder the approach of the electrophile to some extent, potentially influencing the ratio of C2 to C6 substituted products. numberanalytics.comnumberanalytics.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Electronic Effects | Steric Effects | Predicted Outcome |

|---|---|---|---|

| C2 | Activated (ortho to NH2) | Less hindered | Favorable |

Mechanistic Investigations of Substitution Patterns

The mechanism of electrophilic aromatic substitution on this compound would proceed through the formation of a resonance-stabilized cationic intermediate, known as a Wheland intermediate or sigma complex. The stability of this intermediate determines the preferred position of attack.

Attack at C2 would lead to a carbocation that is significantly stabilized by resonance, with the positive charge being delocalized onto the amino nitrogen. This is a highly favorable resonance contributor. Similarly, attack at C6 would also allow for delocalization of the positive charge onto the amino nitrogen. The relative stability of the intermediates for C2 and C6 attack, and thus the product ratio, would be influenced by the steric bulk of the incoming electrophile and the tert-butoxy group.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) on pyridine rings is generally favored at the 2- and 4-positions, as the electronegative nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate. pearson.comchegg.comvaia.com The chloro substituent in this compound is at the 5-position, which is not an activated position for classical SNAr reactions.

Displacement of the Chloro Substituent

Direct displacement of the chloro group at the 5-position by a nucleophile via a traditional SNAr mechanism is expected to be difficult and likely requires harsh reaction conditions or the use of a catalyst. The absence of a strongly electron-withdrawing group ortho or para to the chlorine atom makes the C5 position less electrophilic.

However, modern cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a viable pathway for the displacement of the chloro substituent with an amine. wikipedia.orgchegg.comrsc.orgyoutube.com This palladium-catalyzed reaction is known to be effective for the amination of a wide range of aryl and heteroaryl halides, including those that are unreactive in traditional SNAr reactions.

Table 2: Potential Nucleophilic Substitution Reactions for Displacement of the Chloro Substituent

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Buchwald-Hartwig Amination | R2NH, Pd catalyst, ligand, base | 5-amino substituted pyridine |

Influence of the tert-Butoxy Group on Reactivity

The tert-butoxy group at the 4-position is primarily an electron-donating group through resonance, which would slightly deactivate the ring towards nucleophilic attack by increasing electron density. However, its main influence in nucleophilic aromatic substitution is likely to be steric. While it does not directly block the C5 position, its bulkiness could influence the approach of the nucleophile and any associated catalyst complexes.

Transformations Involving the Amine Functionality

The primary amine group at the C3 position is a versatile functional handle that can undergo a variety of chemical transformations. stackexchange.com

Common reactions involving the amine functionality include:

Acylation: The amine can be readily acylated with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. researchgate.net

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. However, polyalkylation can be a competing reaction. researchgate.net Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation. nih.gov

Diazotization: The primary aromatic amine can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). google.comscienceforums.netlibretexts.org These diazonium salts are versatile intermediates that can be subsequently converted to a wide range of functional groups, including hydroxyl, halides, and cyano groups, through Sandmeyer-type reactions.

Table 3: Representative Transformations of the Amine Functionality

| Reaction | Reagent | Product Functional Group |

|---|---|---|

| Acylation | Acetyl chloride, base | N-acetylamino |

| Alkylation | Methyl iodide, base | N-methylamino |

| Reductive Amination | Benzaldehyde, NaBH(OAc)3 | N-benzylamino |

Derivatization via Acylation and Alkylation

The primary amino group of this compound is readily derivatized through acylation and alkylation, common strategies for modifying the amine's properties or for building more complex molecular architectures.

Acylation: The nucleophilic amine reacts with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. These reactions typically proceed under basic conditions to neutralize the acid byproduct (e.g., HCl). Pyridine or triethylamine (B128534) are common bases for this transformation. For less reactive acylating agents, a catalyst like 4-(dimethylamino)pyridine (DMAP) can be employed to accelerate the reaction. nih.gov For example, reaction with acetyl chloride would yield N-(4-(tert-butoxy)-5-chloropyridin-3-yl)acetamide. This transformation is often used to protect the amino group or to introduce a new functional moiety.

Alkylation: Direct alkylation of the amino group with alkyl halides can be challenging as it often leads to a mixture of mono-, di-alkylated products, and even quaternary ammonium (B1175870) salts. researchgate.net The initial product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to subsequent alkylation reactions. researchgate.net To achieve selective mono-alkylation, specific methodologies such as reductive amination or the use of protecting groups are generally preferred. However, under carefully controlled conditions, for instance by using a strong base like sodium or potassium tert-butoxide in an aprotic solvent like DMSO, mono-alkylation may be favored. oregonstate.eduacs.org

Table 1: Representative Acylation and Alkylation Reactions

| Reaction Type | Reagent Example | Product Example | Typical Conditions |

| Acylation | Acetyl Chloride | N-(4-(tert-butoxy)-5-chloropyridin-3-yl)acetamide | Base (e.g., Pyridine, Triethylamine), CH₂Cl₂, 0 °C to RT |

| Acylation | Acetic Anhydride | N-(4-(tert-butoxy)-5-chloropyridin-3-yl)acetamide | Base (e.g., Pyridine), optional DMAP catalyst, RT |

| Alkylation | Methyl Iodide | 4-(tert-Butoxy)-5-chloro-N-methylpyridin-3-amine | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetonitrile) |

| Alkylation | Benzyl Bromide | N-Benzyl-4-(tert-butoxy)-5-chloropyridin-3-amine | Base (e.g., NaOtBu), Solvent (e.g., DMSO) |

Diazotization and Subsequent Reactions

The primary amino group at the C3 position allows this compound to undergo diazotization. This process converts the amine into a highly versatile diazonium salt intermediate (4-(tert-butoxy)-5-chloropyridin-3-yldiazonium), which is an excellent leaving group (N₂) that can be displaced by a wide variety of nucleophiles. acs.org The reaction is typically carried out by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl or H₂SO₄ at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. researchgate.net

Sandmeyer and Related Reactions: The resulting diazonium salt is a key intermediate for introducing a range of substituents onto the pyridine ring, often via copper(I)-catalyzed Sandmeyer reactions. nih.gov

Halogenation: Treatment with CuCl, CuBr, or KI allows for the replacement of the diazonium group with -Cl, -Br, and -I, respectively. researchgate.net

Cyanation: The use of CuCN introduces a nitrile group (-CN), providing a valuable synthetic handle for further transformations into carboxylic acids, amines, or amides.

Hydroxylation: Gently warming the aqueous diazonium salt solution leads to its reaction with water, replacing the diazonium group with a hydroxyl (-OH) group to form a pyridinol derivative. nih.gov

Schiemann Reaction: For the introduction of a fluorine atom, the Schiemann reaction is employed. This involves the formation of a diazonium tetrafluoroborate (B81430) salt by adding tetrafluoroboric acid (HBF₄), which can often be isolated. Subsequent gentle heating of this salt results in the loss of nitrogen gas and boron trifluoride (BF₃) to yield the corresponding fluoro-pyridine derivative. acs.orgresearchgate.net

Table 2: Potential Transformations via Diazotization

| Reaction Name | Reagent(s) | Product Functional Group |

| Diazotization | NaNO₂, HCl (aq) | -N₂⁺Cl⁻ |

| Sandmeyer (Chlorination) | CuCl | -Cl |

| Sandmeyer (Bromination) | CuBr | -Br |

| Iodination | KI | -I |

| Schiemann (Fluorination) | 1. HBF₄; 2. Heat | -F |

| Sandmeyer (Cyanation) | CuCN | -CN |

| Hydroxylation | H₂O, Heat | -OH |

| Reduction | H₃PO₂ | -H |

Metal-Catalyzed Coupling Reactions

The chlorine atom at the C5 position of this compound serves as an effective handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex biaryl, heteroaryl, and substituted amine structures.

Suzuki-Miyaura Coupling at the Chloro Position

The Suzuki-Miyaura coupling is a versatile method for forming a C-C bond between the C5 position of the pyridine ring and various aryl, heteroaryl, or vinyl groups. The reaction involves a palladium catalyst, a boronic acid or ester as the coupling partner, and a base. libretexts.org Research on closely related substrates, such as 5-bromo-2-methylpyridin-3-amine, has demonstrated the efficacy of this reaction. nih.gov Typical conditions involve a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a phosphine (B1218219) ligand.

Common catalyst systems include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or systems using specialized ligands like Amphos. nih.govtcichemicals.com A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is essential for the transmetalation step of the catalytic cycle. nih.govtcichemicals.com The reaction is typically performed in a solvent mixture, such as 1,4-dioxane (B91453) and water. nih.gov

Table 3: Example Suzuki-Miyaura Coupling Reaction

| Coupling Partner | Catalyst System | Base | Solvent | Product Type |

| Phenylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O | 3-Amino-4-(tert-butoxy)-5-phenylpyridine |

| 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O | 3-Amino-4-(tert-butoxy)-5-(4-methoxyphenyl)pyridine |

| Thiophen-2-ylboronic Acid | Pd(Amphos)₂Cl₂ | K₂CO₃ | Toluene / H₂O | 3-Amino-4-(tert-butoxy)-5-(thiophen-2-yl)pyridine |

Buchwald-Hartwig Amination and Related Reactions

The Buchwald-Hartwig amination enables the formation of a C-N bond at the chloro-substituted C5 position, providing a direct route to N-arylated or N-alkylated derivatives. This palladium-catalyzed reaction couples the aryl chloride with a primary or secondary amine in the presence of a strong, non-nucleophilic base and a bulky, electron-rich phosphine ligand. wikipedia.orglibretexts.org

The choice of ligand is critical and depends on the specific substrates being coupled. Commonly used ligands include biaryl phosphines like XPhos and SPhos, which are effective for coupling aryl chlorides. nih.gov The base, typically sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), plays a crucial role in both the deprotonation of the amine coupling partner and the regeneration of the active catalyst. libretexts.org This reaction is highly valuable for synthesizing complex diarylamines and other substituted amine structures found in pharmaceuticals and materials science. snnu.edu.cnnih.gov The existing amino group on the pyridine ring might require protection to prevent side reactions, although careful selection of the ligand and base can sometimes provide selectivity.

Table 4: Typical Conditions for Buchwald-Hartwig Amination

| Amine Partner | Palladium Precursor | Ligand | Base | Product Type |

| Aniline | Pd₂(dba)₃ | XPhos | NaOtBu | N⁵-Phenyl-4-(tert-butoxy)pyridine-3,5-diamine |

| Morpholine | Pd(OAc)₂ | SPhos | Cs₂CO₃ | 4-(3-Amino-4-(tert-butoxy)pyridin-5-yl)morpholine |

| Benzylamine | Pd₂(dba)₃ | RuPhos | LiHMDS | N⁵-Benzyl-4-(tert-butoxy)pyridine-3,5-diamine |

Sonogashira Coupling and Alkyne Functionalization

The Sonogashira coupling reaction is an efficient method for forming a C-C bond between the C5 position of the pyridine ring and a terminal alkyne. organic-chemistry.org This transformation introduces an alkyne moiety, which is a versatile functional group for further chemistry, including click reactions, hydrogenations, or subsequent coupling reactions. The reaction is catalyzed by a palladium(0) complex and typically requires a copper(I) co-catalyst, such as copper(I) iodide (CuI). wikipedia.org

The reaction is carried out in the presence of an amine base, like triethylamine or diisopropylamine, which also often serves as the solvent. wikipedia.org Studies on analogous 2-amino-5-chloropyridines have shown successful coupling with a variety of terminal alkynes, including aromatic and aliphatic alkynes, to produce the corresponding 5-alkynylpyridine derivatives in good yields. scirp.org Copper-free Sonogashira protocols have also been developed, which can be advantageous for substrates sensitive to copper salts. libretexts.org

Table 5: Example Sonogashira Coupling Reactions

| Alkyne Partner | Catalyst System | Base | Solvent | Product Type |

| Phenylacetylene | Pd(PPh₃)₄, CuI | Triethylamine | THF | 3-Amino-4-(tert-butoxy)-5-(phenylethynyl)pyridine |

| 1-Hexyne | PdCl₂(PPh₃)₂, CuI | Diisopropylamine | DMF | 3-Amino-4-(tert-butoxy)-5-(hex-1-yn-1-yl)pyridine |

| Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Triethylamine | Toluene | 3-Amino-4-(tert-butoxy)-5-((trimethylsilyl)ethynyl)pyridine |

Oxidation and Reduction Pathways

The functional groups on this compound present distinct opportunities for oxidation and reduction reactions.

Oxidation: The most susceptible site for oxidation is the pyridine ring nitrogen. Treatment with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, can convert the pyridine to its corresponding N-oxide. arkat-usa.orgorganic-chemistry.org The formation of this compound N-oxide alters the electronic properties of the ring, making it more electron-deficient and potentially modifying its reactivity in subsequent reactions. The primary amino group can also be oxidized, but this typically requires more specific or harsher reagents and is less common than N-oxidation.

Reduction: The primary pathway for reduction is the hydrogenolysis of the carbon-chlorine bond. This dehalogenation can be achieved through catalytic hydrogenation. oregonstate.edu This reaction is typically performed using a palladium catalyst, such as palladium on carbon (Pd/C) or palladium on calcium carbonate, under an atmosphere of hydrogen gas. oregonstate.edu A base, such as sodium acetate, magnesium oxide, or triethylamine, is often added to the reaction mixture to neutralize the hydrochloric acid that is formed as a byproduct. oregonstate.edu This process removes the chloro substituent, yielding 4-(tert-butoxy)pyridin-3-amine.

Table 6: Summary of Oxidation and Reduction Pathways

| Reaction Type | Reagent(s) | Site of Reaction | Product |

| Oxidation | m-CPBA or H₂O₂/AcOH | Pyridine Nitrogen | This compound N-oxide |

| Reduction (Dehalogenation) | H₂, Pd/C, Base (e.g., NaOAc) | C5-Cl bond | 4-(tert-Butoxy)pyridin-3-amine |

Oxidation of the Pyridine Ring

The oxidation of this compound can proceed at two primary sites: the pyridine ring nitrogen and the exocyclic amino group. The outcome of the oxidation is highly dependent on the nature of the oxidizing agent and the reaction conditions.

The pyridine nitrogen, with its lone pair of electrons, is susceptible to oxidation by peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, to form the corresponding N-oxide. The electronic nature of the substituents on the pyridine ring influences the rate of N-oxidation. The tert-butoxy group at the 4-position is an electron-donating group, which increases the electron density at the ring nitrogen, thereby facilitating oxidation. Conversely, the chloro and amino groups, particularly the former, are electron-withdrawing, which can decrease the nucleophilicity of the ring nitrogen and thus slow down the rate of N-oxidation.

The amino group at the 3-position can also be a site of oxidation. Strong oxidizing agents can convert the primary amine to various oxidation states, including nitroso, nitro, or azo compounds. The oxidation of aromatic amines can be complex, often leading to a mixture of products. For instance, the oxidation of 3-aminopyridine (B143674) with peroxomonosulfuric acid has been studied and shown to involve a nucleophilic attack of the amino nitrogen on the peroxo oxygen. researchgate.net Similar reactivity can be anticipated for this compound.

It is also possible for oxidation to occur on the tert-butyl group, although this typically requires more forcing conditions.

Reduction of the Pyridine Core or Amine Group

The reduction of this compound can target the pyridine ring or the chloro substituent. The primary amine group is already in its lowest oxidation state and is therefore not susceptible to reduction.

Catalytic hydrogenation, using catalysts such as palladium, platinum, or nickel, can reduce the pyridine ring to the corresponding piperidine. This reaction typically requires high pressures and temperatures. The choice of catalyst and reaction conditions can influence the stereoselectivity of the hydrogenation.

Alternatively, the pyridine ring can be reduced to a 1,4-dihydropyridine (B1200194) derivative using reducing agents like sodium dithionite. The substituents on the ring will affect the stability and reactivity of the resulting dihydropyridine.

The chloro group at the 5-position can be removed via reductive dehalogenation. This can be achieved through catalytic hydrogenation, where the chloro group is replaced by a hydrogen atom. Other methods for reductive dehalogenation include the use of metal/acid systems or hydride reagents.

The tert-butoxy group is generally stable to most reducing conditions used for the pyridine ring and chloro group.

Mechanistic Studies of Select Chemical Transformations

Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the effect of isotopic substitution on the reaction rate. wikipedia.orglibretexts.org For reactions involving this compound, KIE studies could provide insight into transition state structures.

For example, in a hypothetical reaction involving the cleavage of a C-H bond on the pyridine ring or the N-H bond of the amine, a primary deuterium (B1214612) KIE (kH/kD > 1) would be expected if this bond breaking occurs in the rate-determining step. The magnitude of the KIE can provide information about the symmetry of the transition state.

Secondary KIEs could be used to probe changes in hybridization at a particular atom during the reaction. For instance, if a reaction at the amine nitrogen involves a change in hybridization from sp2 to sp3 in the transition state, a secondary KIE could be observed by substituting one of the amine hydrogens with deuterium.

Below is a hypothetical data table illustrating how KIEs could be applied to study an enzymatic oxidation of the amine group, drawing parallels from studies on other amine oxidases. nih.gov

| Isotopologue | Rate Constant (s⁻¹) | kH/kD | Interpretation |

| Unlabeled Substrate | 1.0 | - | Reference rate |

| N-deuterated Substrate | 0.2 | 5.0 | Significant primary KIE, suggesting N-H bond cleavage is rate-limiting |

| Ring-deuterated (C2) | 0.95 | 1.05 | Small secondary KIE, suggesting a change in the environment at C2 in the transition state |

This is a hypothetical table for illustrative purposes.

Reaction Coordinate Analysis

Reaction coordinate analysis involves the computational modeling of a reaction pathway to understand the energy changes that occur as reactants are converted into products. A reaction coordinate diagram plots the energy of the system against the reaction coordinate, which represents the progress of the reaction.

For a potential nucleophilic aromatic substitution reaction on this compound, where the chloro group is displaced by a nucleophile, a reaction coordinate analysis could reveal the structure of the transition state and the presence of any intermediates, such as a Meisenheimer complex.

The diagram would show the relative energies of the reactants, the transition state(s), any intermediates, and the products. The activation energy, which determines the reaction rate, could be calculated from this analysis. The substituents on the pyridine ring would have a significant impact on the energy profile. The electron-donating tert-butoxy group and the electron-donating (by resonance) but inductively withdrawing amino group would influence the stability of any charged intermediates or transition states.

Derivatization and Functionalization of 4 Tert Butoxy 5 Chloropyridin 3 Amine

Synthesis of Novel Heterocyclic Systems Incorporating the Pyridine (B92270) Core

The pyridine ring of 4-(tert-Butoxy)-5-chloropyridin-3-amine is a key structural motif that can be elaborated into more complex fused heterocyclic systems. Annulation reactions, in particular, provide a powerful tool for the construction of novel ring systems with potential applications in medicinal chemistry and materials science.

Annulation Reactions

Annulation reactions involving the amino and chloro substituents of this compound can lead to the formation of fused bicyclic and tricyclic heterocycles. For instance, the reaction of related 3-aminopyridine (B143674) derivatives with appropriate reagents can yield pyrido[3,4-d]pyrimidines and thieno[2,3-b]pyridines, which are known scaffolds in drug discovery. wikipedia.orgwikipedia.org

One common strategy for the synthesis of pyrido[3,4-d]pyrimidines involves the cyclocondensation of a 3-aminopyridine with a one-carbon synthon, such as formamide (B127407) or orthoformates. While specific examples with this compound are not extensively documented in readily available literature, the general reactivity of the 3-amino-4-alkoxypyridine scaffold suggests its suitability for such transformations. The chloro substituent at the 5-position can further influence the reactivity and provide a handle for subsequent functionalization.

The construction of thieno[2,3-b]pyridine (B153569) systems can be achieved through reactions like the Gewald reaction, which involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base. wikipedia.org Although direct application to this compound is not explicitly detailed, the amino group could potentially participate in related cyclization strategies to form the thiophene (B33073) ring fused to the pyridine core.

| Fused Heterocycle | General Synthetic Approach | Potential Reagents |

| Pyrido[3,4-d]pyrimidine | Cyclocondensation | Formamide, Triethyl orthoformate |

| Thieno[2,3-b]pyridine | Gewald-type reaction | α-haloketones, elemental sulfur |

Ring Expansion and Contraction Strategies

Ring expansion and contraction strategies offer pathways to novel heterocyclic scaffolds that are not readily accessible through direct synthesis. These transformations often involve the generation of reactive intermediates that undergo skeletal rearrangements. For the pyridine core of this compound, such strategies could potentially lead to the formation of diazepine (B8756704) or pyrrolopyridine derivatives. However, specific examples of ring expansion or contraction reactions involving this particular compound are not well-documented in the scientific literature, representing an area for future investigation.

Preparation of Substituted Pyridin-3-amine Analogues

The functional groups present on the this compound scaffold provide multiple opportunities for modification, allowing for the synthesis of a diverse library of substituted pyridin-3-amine analogues.

Modification of the tert-Butoxy (B1229062) Group

The tert-butoxy group serves as a bulky, electron-donating group and can also act as a protecting group for the 4-hydroxy functionality. Its removal, typically under acidic conditions, unmasks the hydroxyl group, which can then be further functionalized.

Deprotection of the tert-Butoxy Group:

The cleavage of the tert-butyl ether can be achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). libretexts.orgpressbooks.pub This reaction proceeds via protonation of the ether oxygen, followed by the departure of the stable tert-butyl cation. longdom.org

| Reagent | Conditions | Product |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM), Room Temperature | 5-chloro-3-aminopyridin-4-ol |

| Hydrochloric Acid (HCl) | Dioxane or Methanol, Heat | 5-chloro-3-aminopyridin-4-ol |

Once deprotected, the resulting 4-hydroxypyridine (B47283) can undergo various reactions, such as O-alkylation or O-acylation, to introduce a wide range of substituents at this position.

Introduction of Diverse Functionalities at C-2 and C-6 Positions

The C-2 and C-6 positions of the pyridine ring are susceptible to functionalization, primarily through modern cross-coupling reactions, leveraging the chloro substituent at C-5 to direct or influence these transformations. While the chloro group is at C-5, palladium-catalyzed cross-coupling reactions are highly versatile for the functionalization of halopyridines in general. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the chloropyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. This would enable the introduction of various aryl, heteroaryl, or alkyl groups. tcichemicals.com

Buchwald-Hartwig Amination: This method facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the chloro-substituted position, or potentially at other positions if further halogenated. wikipedia.orglibretexts.orgorganic-chemistry.org

Sonogashira Coupling: This reaction forms carbon-carbon triple bonds by coupling the chloropyridine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org

| Coupling Reaction | Reagents | Functional Group Introduced |

| Suzuki Coupling | Aryl/alkyl boronic acid, Pd catalyst, Base | Aryl, Alkyl |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl |

These cross-coupling reactions provide a powerful platform for the synthesis of a diverse array of substituted pyridin-3-amine analogues with tailored electronic and steric properties.

Design and Synthesis of Advanced Scaffolds

The derivatization of this compound can lead to the creation of advanced molecular scaffolds with potential applications in various fields, including medicinal chemistry. The strategic combination of the functionalization methods described above can be used to build complex molecules with specific three-dimensional structures and functionalities.

For example, the synthesis of tricyclic heterocyclic systems can be envisioned by first introducing a reactive handle at the C-2 or C-6 position via a cross-coupling reaction, followed by an intramolecular cyclization reaction. The development of such multi-step synthetic sequences allows for the construction of unique and complex molecular architectures based on the this compound core. The pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine scaffold, for instance, has been explored for its potential as a VEGFR-2 inhibitor, highlighting the utility of fused pyridine systems in drug discovery. nih.gov

Multicomponent Reactions Involving this compound

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. mdpi.commdpi.com Given the presence of a primary amine, this compound is a prime candidate for participation in several types of MCRs, most notably the Ugi four-component reaction (U-4CR).

The Ugi reaction is a cornerstone of MCR chemistry, typically involving a primary amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. nih.gov The reaction proceeds through the formation of an imine from the amine and carbonyl compound, which is then attacked by the isocyanide and the carboxylate, ultimately yielding a dipeptide-like α-acylamino amide structure after an intramolecular rearrangement. fu-berlin.de

In a hypothetical Ugi reaction, this compound would serve as the amine component. The steric hindrance from the adjacent tert-butoxy group and the electronic effect of the chloro substituent could influence the rate of the initial imine formation, but the nucleophilicity of the amine is expected to be sufficient for the reaction to proceed. A wide variety of aldehydes, carboxylic acids, and isocyanides could be employed, making this a powerful strategy for generating a diverse library of complex molecules centered on the substituted pyridine scaffold.

For instance, reacting this compound with benzaldehyde, acetic acid, and tert-butyl isocyanide would theoretically yield N-(4-(tert-butoxy)-5-chloropyridin-3-yl)-N-(tert-butyl)-2-oxo-2-phenylacetamide. The general applicability allows for extensive structural variation, as illustrated in the table below.

Table 1: Hypothetical Ugi Reaction with this compound This table presents theoretical products from a Ugi four-component reaction involving this compound as the amine component.

| Carbonyl Component | Carboxylic Acid | Isocyanide Component | Hypothetical Product Structure |

| Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | |

| Cyclohexanone | Propanoic Acid | Cyclohexyl isocyanide | |

| Formaldehyde | Benzoic Acid | Benzyl isocyanide |

While some MCRs involving 2-aminopyridines result in fused heterocyclic systems like imidazo[1,2-a]pyridines due to the participation of the pyridine ring nitrogen, the 3-amino substitution pattern in this compound makes a similar intramolecular cyclization pathway less probable. fu-berlin.de Therefore, it is more likely to function as a standard primary amine component, leading to the formation of linear α-acylamino amide products.

4 Tert Butoxy 5 Chloropyridin 3 Amine As a Synthetic Intermediate

Process Chemistry Considerations

Scale-Up Methodologies

The transition from laboratory-scale synthesis to industrial production of 4-(tert-Butoxy)-5-chloropyridin-3-amine involves addressing several challenges, including reaction kinetics, heat and mass transfer, and process safety. Methodologies for scaling up the synthesis often focus on ensuring consistency, minimizing operational hazards, and maintaining cost-effectiveness.

A common synthetic route to analogous substituted aminopyridines that can be adapted for large-scale production involves the amination of a suitable pyridine (B92270) precursor. For instance, the Buchwald-Hartwig amination has emerged as a powerful tool for the formation of carbon-nitrogen bonds in the synthesis of complex molecules, including pharmaceutical intermediates. The scalability of this reaction is a key consideration for industrial applications.

In a scaled-up process, reaction parameters are carefully controlled. The choice of solvent is critical; it must not only facilitate the reaction but also be suitable for large-scale operations in terms of safety, cost, and ease of removal. Solvents such as toluene, dioxane, and tetrahydrofuran (B95107) are often employed in these types of reactions. The selection of the appropriate palladium catalyst and ligand is also crucial for achieving high efficiency and turnover numbers, which are critical for cost-effective large-scale synthesis.

Furthermore, the order and rate of reagent addition are meticulously controlled in a scaled-up batch to manage the reaction exotherm and prevent the formation of impurities. The use of automated reactor systems allows for precise control over temperature, pressure, and stirring speed, ensuring batch-to-batch consistency.

Below is a representative table outlining typical parameters that are considered and optimized during the scale-up of a synthetic step analogous to the preparation of this compound.

Table 1: Key Parameters for Scale-Up of Substituted Aminopyridine Synthesis

| Parameter | Laboratory Scale (Exemplary) | Pilot Plant Scale (Exemplary) | Considerations for Scale-Up |

|---|---|---|---|

| Reactant A | 1.0 eq | 1.0 eq | Consistent molar ratio is crucial for stoichiometry. |

| Reactant B | 1.2 eq | 1.15 eq | Slight adjustment to minimize excess reagent and subsequent purification challenges. |

| Catalyst Loading | 2 mol% | 0.5 - 1 mol% | Lowering catalyst loading is critical for cost reduction on a large scale. |

| Solvent Volume | 10 mL/g of Reactant A | 5-7 L/kg of Reactant A | Reduced solvent volume improves process intensity but may affect solubility and stirring. |

| Temperature | 100 °C | 90-95 °C | Lowering temperature can improve the safety profile and reduce energy consumption. |

| Reaction Time | 12 hours | 18-24 hours | Reaction times may be longer to ensure complete conversion at lower temperatures or catalyst loadings. |

| Agitation Speed | 500 rpm | 100-200 rpm | Effective mixing is critical for mass and heat transfer in large reactors. |

Purity and Yield Optimization in Large-Scale Synthesis

Achieving high purity and yield is a primary objective in the industrial synthesis of this compound. Optimization strategies often involve a multi-faceted approach, encompassing reaction conditions, work-up procedures, and final purification methods.

Reaction Optimization: Design of Experiments (DoE) is a powerful statistical tool often employed to systematically optimize reaction parameters such as temperature, catalyst loading, reactant concentration, and reaction time. This approach allows for the identification of optimal conditions that maximize yield while minimizing the formation of impurities. For instance, in a Buchwald-Hartwig amination, the choice of base and its concentration can significantly impact the reaction outcome.

Work-up and Isolation: The initial isolation of the crude product from the reaction mixture is a critical step. On a large scale, this typically involves quenching the reaction, followed by extraction and solvent removal. The choice of extraction solvents and the pH adjustment during the work-up are optimized to selectively remove impurities and unreacted starting materials.

Crystallization and Purification: Crystallization is a highly effective method for purifying solid organic compounds on a large scale. The selection of an appropriate solvent or solvent system is paramount for obtaining the desired polymorph with high purity. Anti-solvent crystallization, where a solvent in which the product is insoluble is added to a solution of the product, is a common technique used in industrial settings.

For impurities that are difficult to remove by crystallization, chromatographic techniques may be employed. While preparative high-performance liquid chromatography (HPLC) is generally not feasible for very large quantities, medium-pressure liquid chromatography (MPLC) or simulated moving bed (SMB) chromatography can be viable options for high-value intermediates.

The following table summarizes common strategies for purity and yield optimization in the large-scale synthesis of a compound like this compound.

Table 2: Strategies for Purity and Yield Optimization

| Strategy | Description | Impact on Purity | Impact on Yield |

|---|---|---|---|

| Raw Material Quality Control | Ensuring the purity of starting materials and reagents. | High | High |

| Process Parameter Optimization (DoE) | Systematic optimization of reaction conditions to minimize side reactions. | High | High |

| Impurity Profiling | Identification and tracking of key impurities to understand their formation and facilitate their removal. | High | Moderate |

| Optimized Work-up Procedure | Tailored extraction and washing steps to remove specific impurities. | High | Moderate |

| Recrystallization | Use of specific solvent systems to achieve high purity of the final product. | Very High | Moderate to High |

| Slurry Washes | Washing the isolated solid with a solvent in which the impurities are soluble but the product is not. | Moderate | High |

| Chromatographic Purification | Employed for the removal of closely related impurities when necessary. | Very High | Moderate |

By implementing these scale-up methodologies and optimization strategies, the large-scale production of this compound can be achieved with high efficiency, purity, and yield, ensuring a reliable supply of this important synthetic intermediate for the pharmaceutical industry.

Computational Chemistry and Theoretical Studies of 4 Tert Butoxy 5 Chloropyridin 3 Amine

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to its chemical properties. Through computational methods like Density Functional Theory (DFT), a detailed picture of the electron distribution and molecular orbitals of 4-(tert-Butoxy)-5-chloropyridin-3-amine can be obtained. These calculations provide insights into the molecule's reactivity, stability, and spectroscopic properties.

HOMO-LUMO Gaps and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and stability. nih.govcolab.ws A smaller gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, particularly the amino group and the nitrogen atom within the ring. The LUMO, conversely, would likely be distributed over the pyridine (B92270) ring, influenced by the electron-withdrawing chlorine atom. Theoretical calculations can provide precise energy values for these orbitals, allowing for the quantification of the HOMO-LUMO gap.

Table 1: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Value (eV) |

| HOMO Energy | -5.87 |

| LUMO Energy | -1.24 |

| HOMO-LUMO Gap (ΔE) | 4.63 |

| Ionization Potential (I) | 5.87 |

| Electron Affinity (A) | 1.24 |

| Global Hardness (η) | 2.315 |

| Global Softness (S) | 0.216 |

| Electronegativity (χ) | 3.555 |

| Electrophilicity Index (ω) | 2.73 |

Note: These values are illustrative and would be determined through specific computational calculations (e.g., using DFT with a basis set like B3LYP/6-311G(d,p)).

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is rarely uniform. Electronegative atoms like chlorine and nitrogen will draw electron density towards themselves, creating partial negative charges, while other regions of the molecule will become partially positive. This charge distribution can be visualized using Molecular Electrostatic Potential (MEP) maps. biointerfaceresearch.com

In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the nitrogen atom of the pyridine ring, the oxygen atom of the tert-butoxy (B1229062) group, and the chlorine atom. These areas represent likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) would be found around the hydrogen atoms of the amino group and the tert-butyl group, indicating sites susceptible to nucleophilic attack.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static. Rotation around single bonds allows for different spatial arrangements, or conformations, each with an associated energy. Conformational analysis aims to identify the most stable conformations (energy minima) and the energy barriers to rotation between them.

Analysis of Torsional Barriers

The rotation around the C-O bond of the tert-butoxy group and the C-N bond of the amino group in this compound is subject to torsional strain. Computational methods can be used to calculate the energy profile as these bonds are rotated, revealing the energy barriers (torsional barriers) that hinder free rotation. The height of these barriers provides information on the flexibility of the molecule and the relative populations of different conformers at a given temperature.

Table 2: Hypothetical Torsional Barriers for Key Rotatable Bonds in this compound

| Rotatable Bond | Torsional Barrier (kcal/mol) |

| Pyridine-C4 — O-tert-butyl | 3.5 |

| Pyridine-C3 — NH2 | 2.1 |

Note: These values are hypothetical and represent the energy required to rotate from a stable to an unstable conformation.

Influence of Substituents on Molecular Conformation

The substituents on the pyridine ring—the tert-butoxy group, the chlorine atom, and the amino group—play a significant role in determining the molecule's preferred conformation. The bulky tert-butyl group will sterically interact with the adjacent chlorine atom and the hydrogen on the C5 position of the ring, influencing the rotational position of the tert-butoxy group. Similarly, the amino group's orientation will be affected by potential hydrogen bonding interactions with the neighboring tert-butoxy group or the pyridine nitrogen. Computational analysis can quantify these interactions and predict the most stable three-dimensional structure of the molecule.

Reaction Mechanism Modeling

Theoretical chemistry can also be employed to model the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. This allows for the prediction of reaction rates and the identification of the most likely products. For instance, in reactions involving electrophilic substitution on the pyridine ring, computational modeling could predict whether the incoming electrophile will preferentially attack at the C2 or C6 position, based on the calculated activation energies for each pathway. These theoretical investigations can provide invaluable insights that complement and guide experimental studies.

Transition State Elucidation

The elucidation of transition states is a cornerstone of computational chemistry, providing critical insights into the fleeting molecular geometries that dictate reaction rates and mechanisms. For this compound, a primary reaction of interest is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile.

Computational studies on similar chloropyridine systems suggest that SNAr reactions can proceed through either a classical two-step mechanism involving a stable Meisenheimer intermediate or a concerted, single-step mechanism (cSNAr). nih.gov The specific pathway is highly dependent on the nature of the nucleophile, the solvent, and the electronic properties of the substituents on the pyridine ring.

For this compound, density functional theory (DFT) calculations would be employed to locate the transition state(s) for a given SNAr reaction. Methods such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-311+G(d,p)), are commonly used for such tasks. The transition state is characterized as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Key Structural Features of a Hypothetical SNAr Transition State:

Incoming Nucleophile: The bond between the nucleophile and the C5 carbon of the pyridine ring would be partially formed.

Leaving Group: The C5-Cl bond would be partially broken and elongated compared to the ground state.

Pyridine Ring: The geometry of the pyridine ring would be distorted from its planar ground state, accommodating the partial sp3 hybridization at the C5 position.

Influence of Substituents: The electron-donating amino (-NH2) and tert-butoxy groups would influence the charge distribution in the transition state, potentially affecting its stability and the reaction barrier height. The amino group at the meta position (C3) and the tert-butoxy group at the para position (C4) relative to the reacting center (C5) would both exert electronic effects on the transition state.

Reaction Pathway Mapping and Energy Profiles

Mapping the reaction pathway involves connecting the reactants, transition state(s), intermediates, and products on a potential energy surface. This is typically achieved using Intrinsic Reaction Coordinate (IRC) calculations, which trace the minimum energy path downhill from the transition state towards both the reactants and products.

Hypothetical Energy Profile for a Two-Step SNAr Reaction:

Reactants: this compound and the nucleophile at their ground state energies.

First Transition State (TS1): The energy barrier for the formation of the Meisenheimer intermediate.

Meisenheimer Intermediate: A local minimum on the potential energy surface, representing the resonance-stabilized anionic intermediate.

Second Transition State (TS2): The energy barrier for the departure of the chloride leaving group.

Products: The substituted pyridine product and the chloride ion.

The presence of the strongly electron-donating amino and tert-butoxy groups would be expected to destabilize the anionic Meisenheimer intermediate, potentially increasing the activation energy compared to a pyridine ring with electron-withdrawing groups. Computational studies on related systems have shown that electron-donating substituents can sometimes favor a concerted mechanism where the intermediate does not exist as a stable species. nih.gov

Spectroscopic Property Predictions

Computational methods are powerful tools for predicting spectroscopic properties, which can aid in the identification and characterization of molecules.

Computational NMR Chemical Shift Prediction

Predicting NMR chemical shifts using computational methods has become a standard procedure in chemical research. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for calculating NMR shielding tensors. nih.gov These tensors are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, DFT calculations (e.g., at the B3LYP/6-311+G(d,p) level of theory) would first be used to obtain the optimized molecular geometry. Subsequently, a GIAO calculation would provide the isotropic shielding values for each nucleus (1H, 13C, 15N).

Table 1: Predicted 13C and 1H NMR Chemical Shifts (ppm) for this compound (Hypothetical Data)

| Atom | Predicted 13C Shift (ppm) | Attached Proton(s) | Predicted 1H Shift (ppm) |

| C2 | 135.8 | H2 | 7.85 |

| C3 | 138.2 | -NH2 | 4.50 |

| C4 | 155.4 | ||

| C5 | 115.6 | ||

| C6 | 142.1 | H6 | 8.10 |

| C(tert-butyl) | 79.5 | ||

| CH3(tert-butyl) | 28.7 | CH3 | 1.45 |

Note: These values are illustrative and based on typical shifts for similar substituted pyridines. Actual values would require specific calculations.

Vibrational Frequency Analysis (IR and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational frequency analysis can predict these spectra with a high degree of accuracy. Following a geometry optimization, a frequency calculation is performed at the same level of theory. This not only confirms that the optimized structure is a true minimum (no imaginary frequencies) but also provides the frequencies and intensities of all vibrational modes.

A detailed computational study on the closely related molecule, 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine, using the DFT/B3LYP method has shown excellent agreement between calculated and experimental vibrational frequencies after applying a scaling factor. nih.govresearchgate.net A similar approach for this compound would yield valuable insights into its vibrational spectrum.

Table 2: Selected Predicted Vibrational Frequencies (cm-1) and Their Assignments for this compound (Hypothetical Data)

| Predicted Frequency (cm-1) | Assignment | Description |

| 3450, 3360 | ν(N-H) | Asymmetric and symmetric stretching of the amino group |

| 3080 | ν(C-H) | Aromatic C-H stretching (pyridine ring) |

| 2980 | ν(C-H) | Aliphatic C-H stretching (tert-butyl group) |

| 1620 | δ(N-H) | Amino group scissoring |

| 1580, 1470 | ν(C=C), ν(C=N) | Pyridine ring stretching vibrations |

| 1250 | ν(C-O-C) | Asymmetric stretching of the tert-butoxy group |

| 1100 | ν(C-N) | C3-NH2 stretching |

| 780 | ν(C-Cl) | C5-Cl stretching |

Note: These assignments are based on characteristic frequencies for the respective functional groups and are informed by studies on analogous molecules. nih.govresearchgate.netnih.gov

QSAR/QSPR Applications (Excluding Biological Activity)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or computational properties of molecules with their activities or properties. While often used for biological activity, these methods can also be applied to predict chemical reactivity.

Relating Structural Features to Chemical Reactivity

For a series of substituted pyridines, QSAR/QSPR models can be developed to predict reactivity in reactions like SNAr. This involves calculating a variety of molecular descriptors for each compound and then using statistical methods to build a correlative model.

Key Descriptors for Reactivity Modeling:

Electronic Descriptors:

HOMO/LUMO Energies: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is often correlated with electrophilicity; a lower LUMO energy suggests greater reactivity towards nucleophiles.

Atomic Charges: The partial charge on the carbon atom bearing the leaving group (C5) can indicate its susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP surface visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Topological Descriptors: These are numerical values derived from the molecular graph that describe size, shape, and branching.

Quantum Chemical Descriptors: Properties like chemical hardness, softness, and electrophilicity index can be calculated from DFT outputs and used to quantify reactivity. researchgate.net

For this compound, the presence of two electron-donating groups (amino and tert-butoxy) would be expected to increase the electron density on the pyridine ring. This would raise the energy of the LUMO and make the C5 carbon less electrophilic compared to an unsubstituted chloropyridine. A QSAR model for SNAr reactivity would likely predict a lower reaction rate for this compound compared to chloropyridines bearing electron-withdrawing substituents. The model would quantify the combined electronic effect of the -NH2 and -O-tBu groups on the activation barrier of the substitution reaction.

Prediction of Synthetic Feasibility

The synthetic feasibility of a molecule is a critical consideration in chemical research and development, determining the practicality and potential cost of its production. Computational chemistry offers powerful tools to predict the synthetic accessibility of a target molecule before any laboratory work is undertaken. These methods rely on vast databases of known chemical reactions and sophisticated algorithms to propose potential synthetic routes and to calculate scores that quantify the complexity of a molecule's synthesis. This section explores the predicted synthetic feasibility of this compound through the lens of established computational methodologies.

The commercial availability of this compound from various suppliers indicates that its synthesis is viable. Computational tools for synthetic feasibility prediction are therefore not used to determine if the molecule can be made, but rather to analyze and suggest potentially efficient or novel synthetic pathways. These predictions can be invaluable for optimizing existing syntheses or for developing routes to novel analogues.

Modern computational approaches to synthetic feasibility can be broadly categorized into two main types: retrosynthetic analysis and synthetic accessibility scoring. Retrosynthetic analysis involves breaking down the target molecule into simpler, commercially available precursors through a series of logical disconnections that correspond to known chemical reactions. Synthetic accessibility scores, on the other hand, provide a single numerical value to estimate the ease of synthesis based on the molecule's structural features.

Retrosynthetic Analysis Prediction

Software platforms such as ASKCOS (Automated System for Knowledge-based Continuous Organic Synthesis), IBM RXN for Chemistry, and Spaya utilize artificial intelligence and machine learning to perform retrosynthesis. researchgate.netdigitellinc.commit.edu These tools are trained on millions of published chemical reactions, allowing them to identify plausible chemical transformations in reverse. google.com For a molecule like this compound, a retrosynthesis program would likely propose several potential pathways. A plausible, computationally generated retrosynthetic route is detailed below.

The primary disconnection strategy predicted by such a program would likely target the formation of the substituted pyridine ring, which is the core of the molecule. The analysis would proceed by identifying the most labile bonds and the functional groups that can be installed using reliable and well-documented chemical reactions.

A hypothetical retrosynthetic tree for this compound, as might be generated by a program like ASKCOS, is presented in Table 1. This tree illustrates a multi-step pathway from the target molecule back to simple, readily available starting materials.

Table 1: Predicted Retrosynthetic Analysis of this compound

| Step | Precursor(s) | Transformation Type | Plausibility Score (Hypothetical) |

|---|---|---|---|

| 1 | 3-Amino-5-chloropyridin-4-ol and tert-butanol (B103910) | Etherification (Williamson) | 0.92 |

| 2 | 5-Chloro-3-nitropyridin-4-ol | Reduction of nitro group | 0.98 |

| 3 | 3-Nitropyridin-4-ol | Chlorination | 0.85 |

The analysis suggests a convergent synthesis route. The initial and most logical disconnection, with a high hypothetical plausibility score, is the cleavage of the tert-butoxy ether bond. This step is based on the common and high-yielding Williamson ether synthesis. The subsequent steps focus on the functionalization of the pyridine ring, namely the reduction of a nitro group to an amine and the electrophilic aromatic substitution reactions of chlorination and nitration on a pyridine-4-ol precursor. The commercial availability of 4-hydroxypyridine (B47283) makes this a highly attractive starting point.

Synthetic Accessibility Scoring

In addition to providing full synthetic pathways, computational tools can also calculate a synthetic accessibility score (SAscore) or a synthetic complexity score (SCScore). nih.gov These scores provide a rapid assessment of how difficult a molecule is to synthesize.

SAscore (Synthetic Accessibility Score): This score is typically on a scale from 1 (very easy to synthesize) to 10 (very difficult to synthesize). It is calculated based on the frequency of molecular fragments in large databases of known molecules, combined with a penalty for molecular complexity (e.g., stereocenters, macrocycles). nih.gov

SCScore (Synthetic Complexity Score): This score, ranging from 1 to 5, is trained on reaction data and aims to correlate with the number of reaction steps required for a synthesis. nih.gov

While the exact scores for this compound would require processing by the specific proprietary software, we can estimate its scoring based on its structural features.

Table 2: Analysis of Structural Features for Synthetic Accessibility Scoring

| Structural Feature | Contribution to Complexity | Predicted Score Impact |

|---|---|---|

| Substituted Pyridine Core | Common scaffold, but multi-substituted | Moderate increase in complexity |

| tert-Butoxy Group | Sterically hindered, but common protecting group | Minor increase in complexity |

| Chloro and Amino Groups | Common functional groups on aromatic rings | Low impact on complexity |

| Lack of Stereocenters | Simplifies synthesis significantly | Lowers complexity score |

Based on this analysis, this compound would be expected to have a relatively low to moderate synthetic accessibility score. The absence of complex ring systems or stereochemistry, combined with the presence of common functional groups on a well-known heterocyclic core, suggests that its synthesis is not overly challenging. A hypothetical SAscore might fall in the range of 2.5 to 4.0, indicating that it is synthetically accessible with a moderate number of steps.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Tert Butoxy 5 Chloropyridin 3 Amine and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry is an indispensable tool for determining the elemental composition of a molecule with high precision and for probing its structure through controlled fragmentation.

The primary application of HRMS in structural elucidation is the confirmation of the molecular formula. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, its elemental composition can be determined. For 4-(tert-Butoxy)-5-chloropyridin-3-amine (C₉H₁₃ClN₂O), the theoretical exact mass of the protonated molecular ion, [M+H]⁺, is calculated to be 201.0795.

HRMS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield an experimental m/z value within a very narrow tolerance (typically <5 ppm) of the theoretical value. This high accuracy provides unequivocal confirmation of the molecular formula, distinguishing it from other potential structures with the same nominal mass.

| Ion Formula | Isotopologue | Theoretical m/z |

|---|---|---|

| C₉H₁₄³⁵ClN₂O⁺ | Primary (³⁵Cl) | 201.0795 |

| C₉H₁₄³⁷ClN₂O⁺ | A+2 (³⁷Cl) | 203.0765 |

The presence of a chlorine atom results in a characteristic isotopic pattern. The A+2 peak, corresponding to the ³⁷Cl isotopologue, would be observed at approximately m/z 203.0765 with an intensity of about one-third of the primary ³⁵Cl peak, providing further confirmation of the presence of a single chlorine atom in the molecule.

Tandem mass spectrometry (MS/MS) experiments are used to induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation of this compound is largely dictated by the lability of the tert-butoxy (B1229062) group. doaj.orgxml-journal.net Common fragmentation pathways for compounds containing tert-butyl ethers or tert-Boc protecting groups involve the loss of the C₄H₉ group. doaj.orgresearchgate.net